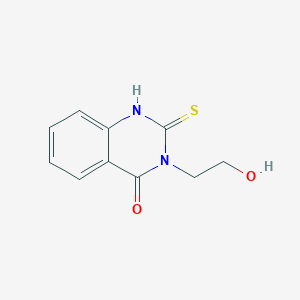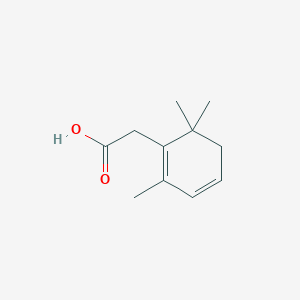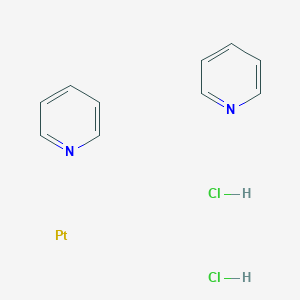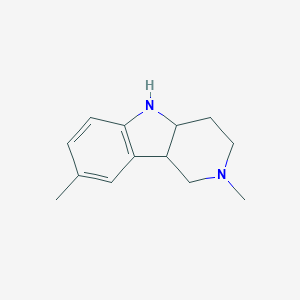![molecular formula C10H10N2O2 B102773 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one CAS No. 94237-72-6](/img/structure/B102773.png)
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one, also known as EHP or NSC 146109, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It possesses a pyrido[1,2-a]pyrimidine core structure and a hydroxyl group at position 4, which makes it a potential candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one is not fully understood, but it is believed to act through multiple pathways. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of topoisomerase II and protein kinase C. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for further research. However, one limitation of using 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one. One area of interest is the development of new drugs based on the structure of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one. Another area of interest is the investigation of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one's potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one and its potential use in combination with other drugs.
Métodos De Síntesis
The synthesis of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one can be achieved through various methods, including the reaction of 4-chloropyrido[1,2-a]pyrimidine with ethyl acetate in the presence of a base, or the reaction of 4-chloropyrido[1,2-a]pyrimidine with ethyl acetoacetate in the presence of a base and a phase transfer catalyst. The yield of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one achieves this by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
94237-72-6 |
|---|---|
Nombre del producto |
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
3-ethyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-9(13)11-8-5-3-4-6-12(8)10(7)14/h3-6,13H,2H2,1H3 |
Clave InChI |
BNXRCBCDYAEDED-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C(N2C=CC=CC2=NC1=O)O |
SMILES |
CCC1=C(N=C2C=CC=CN2C1=O)O |
SMILES canónico |
CCC1=C(N2C=CC=CC2=NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



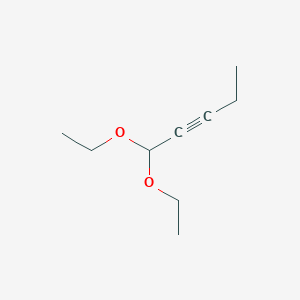
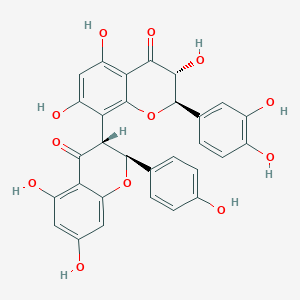
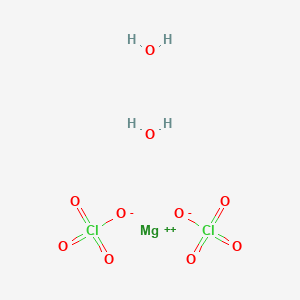
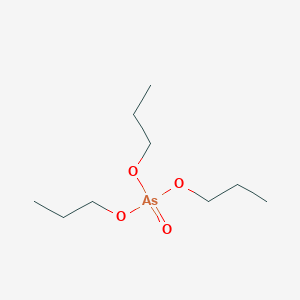
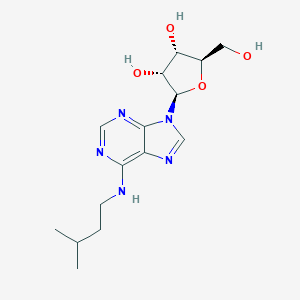
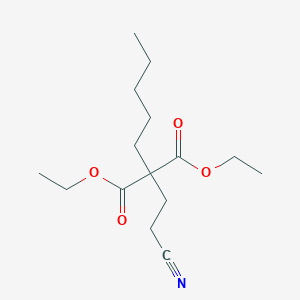
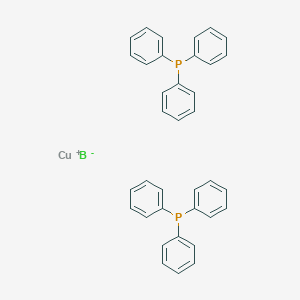
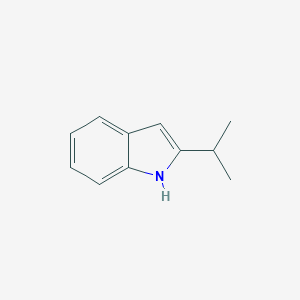
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
